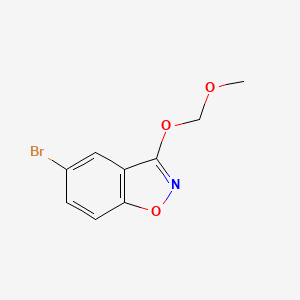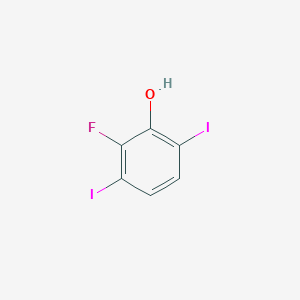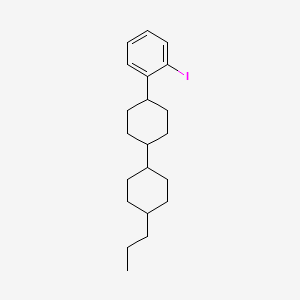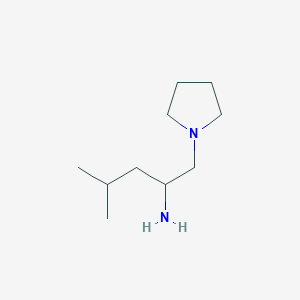
N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) is a chemical compound with the molecular formula C15H11NO3. It is known for its unique structure, which includes a benzamide group attached to a 1,3-dihydro-1-oxo-5-isobenzofuranyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) typically involves the reaction of isobenzofuran-1(3H)-one with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce substituted benzamides.
Scientific Research Applications
Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) include other benzamide derivatives and isobenzofuran derivatives. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
What sets Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) apart is its unique combination of the benzamide and isobenzofuran moieties, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
500260-82-2 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-5-yl)benzamide |
InChI |
InChI=1S/C15H11NO3/c17-14(10-4-2-1-3-5-10)16-12-6-7-13-11(8-12)9-19-15(13)18/h1-8H,9H2,(H,16,17) |
InChI Key |
RKLZCESMDFIYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12093924.png)




![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)






